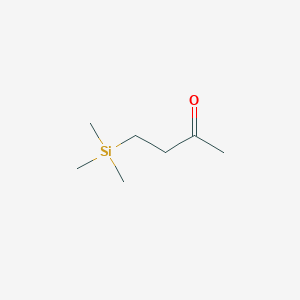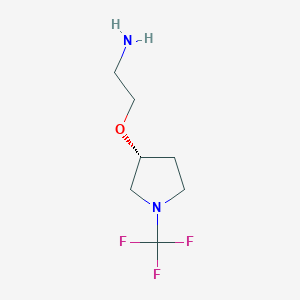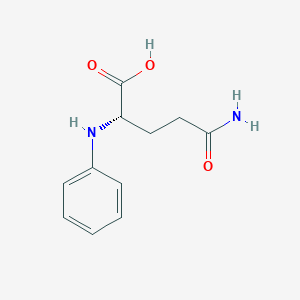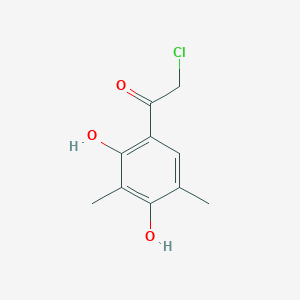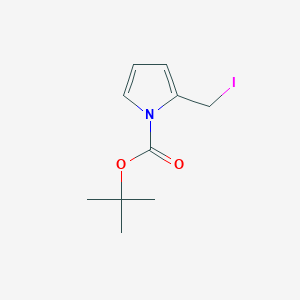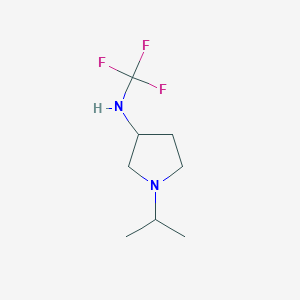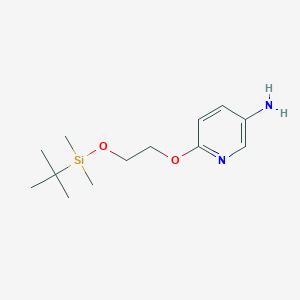
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine: is a compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyl-protected ethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl (TBDMS) group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be performed using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanamine
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)pyridin-3-amine is unique due to its combination of a pyridine ring with a tert-butyldimethylsilyl-protected ethoxy group and an amine group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H24N2O2Si |
|---|---|
Molecular Weight |
268.43 g/mol |
IUPAC Name |
6-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2O2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
InChI Key |
SNEMVEOTGKPRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


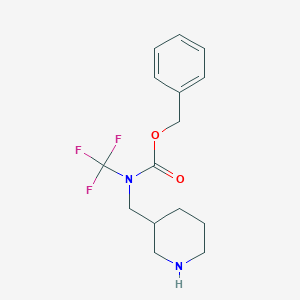
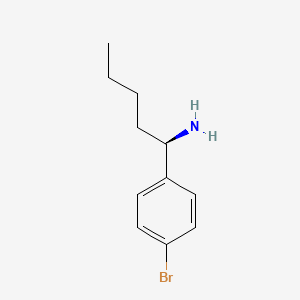
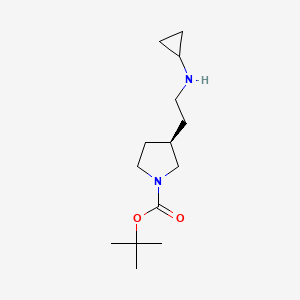
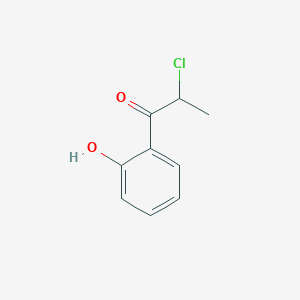
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
